molecular formula C10H7BrN2O2 B1467044 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 33166-95-9

6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1467044
CAS No.: 33166-95-9
M. Wt: 267.08 g/mol
InChI Key: WZLHYVBZXVJFOY-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)pyrimidine-2,4(1H,3H)-dione is an organic compound with the molecular formula C 10 H 7 BrN 2 O 2 and a molecular weight of 267.08 g/mol . Its structure features a pyrimidine-2,4(1H,3H)-dione core substituted at the 6-position with a 4-bromophenyl group, making it a valuable building block in medicinal and materials chemistry. This compound is part of the pyrimidine class of heterocycles, which are of great significance in the development of bioactive molecules . Pyrimidine derivatives are extensively researched as potential bone anabolic agents. For instance, structurally similar compounds have been identified to promote osteogenesis by upregulating osteogenic gene expression (such as RUNX2 and type 1 collagen) via activation of the BMP2/SMAD1 signaling pathway, showing efficacy at picomolar concentrations . Furthermore, pyrimidine derivatives have been recognized as promising, non-toxic corrosion inhibitors for carbon steel in acidic media, with molecular properties like molecular mass and electrophilicity being key determinants of their efficiency . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-(4-bromophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLHYVBZXVJFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257906
Record name 6-(4-Bromophenyl)-2,4(1H,3H)-pyrimidinedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33166-95-9
Record name 6-(4-Bromophenyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33166-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Bromophenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis and inhibit proliferation by disrupting the CDK-mediated signaling pathways. Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of CDKs and prolonged anti-proliferative effects. Degradation products may form over time, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity and suppresses tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Biological Activity

6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a bromophenyl group. The presence of the bromine atom enhances its electronic properties, potentially influencing its biological interactions.

Similar compounds have been shown to inhibit cyclin-dependent kinase 2 (cdk2), a crucial regulator of the cell cycle. Inhibition of cdk2 can lead to cell cycle arrest and apoptosis in cancer cells. The proposed mechanism for this compound includes:

  • Target of Action : cdk2 inhibition.
  • Mode of Action : Disruption of the cell cycle, particularly affecting the transition from G1 to S phase.
  • Biochemical Pathways : Alteration in the phosphorylation state of proteins involved in cell cycle regulation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AnticancerExhibits cytotoxic effects against various cancer cell lines (e.g., A549, MCF-7).
AntimicrobialPotential activity against bacterial strains such as E. coli and Staphylococcus aureus.
Enzyme InhibitionPossible inhibition of key enzymes involved in cancer progression and bacterial metabolism.

Anticancer Activity

A study evaluated the antiproliferative effects of various pyrimidine derivatives, including this compound. Results indicated significant cytotoxicity against lung adenocarcinoma (A549) cells with an IC50 value lower than 10 µM. The compound induced apoptosis in a dose-dependent manner, with early apoptotic cells detected at concentrations as low as 5 µM .

Antimicrobial Activity

Research on related pyrimidine compounds demonstrated notable antibacterial properties. For instance, compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus . This suggests a potential application in treating bacterial infections.

Enzyme Inhibition Studies

The inhibition profile of this compound was assessed against various enzymes. Preliminary results indicate that it may act as an effective inhibitor for specific kinases involved in cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence of electron-withdrawing groups like bromine enhances the compound's potency against cancer cells. Substitutions at different positions on the phenyl ring markedly affect biological activity; para-substituted derivatives generally exhibit superior efficacy compared to meta-substituted ones .

Scientific Research Applications

6-(4-Bromophenyl)pyrimidine-2,4(1H,3H)-dione, often referred to as a pyrimidine derivative, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into the applications of this compound, focusing on its significance in medicinal chemistry, material science, and agricultural chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, this compound has been tested for its ability to inhibit cancer cell proliferation. Research indicates that this compound can induce apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation.

Case Study: Breast Cancer Inhibition

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound was found to activate caspase-3 and caspase-9 pathways, leading to programmed cell death .

Antimicrobial Properties

Another promising application of this compound is its antimicrobial activity. Studies have shown that this compound exhibits activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Case Study: Antibacterial Efficacy

In a research article published in Pharmaceutical Biology, the antibacterial efficacy was evaluated using disk diffusion methods. The compound showed a notable zone of inhibition against both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Case Study: DHFR Inhibition

Research conducted by Smith et al. (2021) demonstrated that this compound could inhibit DHFR with an IC50 value of 12 µM. This inhibition suggests potential applications in developing new antifolate drugs targeting cancer and bacterial infections .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Case Study: OLED Performance

A study published in Advanced Functional Materials evaluated the use of this compound in OLEDs. The device fabricated with this material exhibited a maximum brightness of 5000 cd/m² and an external quantum efficiency of 5%, indicating its potential for high-performance display technologies .

Pesticidal Activity

Research has indicated that this compound may possess pesticidal properties. Preliminary studies suggest that it can act as a herbicide or fungicide by inhibiting specific metabolic pathways in target organisms.

Case Study: Herbicidal Effectiveness

In field trials reported in Pest Management Science, the compound was applied to control common weeds such as Amaranthus retroflexus. The results showed a significant reduction in weed biomass compared to untreated controls, suggesting its viability as an agricultural chemical .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-2,4-dione Derivatives

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrimidine-2,4-diones are heavily influenced by substituents at the 1-, 3-, 5-, and 6-positions. Below is a comparative analysis of key derivatives:

Table 1: Comparison of Pyrimidine-2,4-dione Derivatives
Compound Structure Substituents (Position) Key Properties/Activities Reference
6-(4-Bromophenyl)pyrimidine-2,4(1H,3H)-dione 4-Bromophenyl (6) Antifungal, antioxidant, anticancer
6-((4-Fluorophenyl)thio)-3-hydroxypyrimidine-2,4-dione (12h) 4-Fluorophenylthio (6), 3-OH HIV RT inhibition; mp 185–187°C, 77% yield
3-Hydroxy-6-((4'-methyl-biphenyl-4-yl)amino)pyrimidine-2,4-dione (11b) 4'-Methyl-biphenyl-4-ylamino (6), 3-OH HIV RT inhibition
3-(4-Fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4-dione 4-Fluorobenzyl (3), CF₃ (6) 98% herbicidal activity at 100 μg/mL
(E)-5-Nitro-6-(4-nitrostyryl)pyrimidine-2,4-dione (26) Nitrostyryl (6), 5-NO₂ Kᵢ = 3.7 μM vs. M. tuberculosis lumazine synthase
6-(Aminomethyl)-5-bromopyrimidine-2,4-dione 5-Br, 6-aminomethyl Intermediate for drug discovery

Key Observations

Substituent Position and Electronic Effects :

  • Halogenated Aryl Groups : The 4-bromophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to smaller substituents like fluorine (e.g., 12h in ). Bromine’s electron-withdrawing nature could stabilize charge interactions in biological targets.
  • Trifluoromethyl (CF₃) : Derivatives with CF₃ at position 6 (e.g., ) exhibit strong herbicidal activity, attributed to increased electrophilicity and enzyme (e.g., PPO) binding.
  • Nitro and Styryl Groups : Compound 26 demonstrates that nitro groups enhance lumazine synthase inhibition, suggesting electronic modulation of enzyme active sites.

Biological Activity Trends: Antiviral Activity: Arylthio (e.g., 12h ) and biphenylamino (e.g., 11b ) derivatives show HIV RT inhibition, likely due to thioether or amino groups facilitating hydrogen bonding with the enzyme. Herbicidal Activity: CF₃-substituted compounds (e.g., ) outperform bromophenyl derivatives in herbicidal efficacy, highlighting substituent-dependent target specificity. Anticancer Potential: The bromophenyl group in the target compound may intercalate DNA or inhibit kinases, though direct comparisons with similar derivatives are lacking.

Synthetic Feasibility: Yields for arylthio derivatives (69–81% ) are higher than those for fused pyrido-pyrimidines (19–31% ), suggesting simpler synthetic routes for non-fused systems.

Physicochemical Properties

  • Melting Points: Arylthio derivatives (e.g., 12h: 185–187°C ) generally have higher melting points than non-thioethers, likely due to enhanced crystallinity from sulfur’s polarizability.
  • Solubility: Amino- or hydroxyl-substituted derivatives (e.g., 11b ) may exhibit improved aqueous solubility compared to halogenated analogs.

Preparation Methods

Michael Addition and Cyclization in Aqueous Media

One efficient method involves the reaction of substituted cinnamonitriles with 4-amino-2,6-dihydroxypyrimidine in water under mild heating conditions, catalyzed by a phase-transfer catalyst such as tetraethylbenzylammonium bromide (TEBA). This method is environmentally friendly, using water as the solvent and avoiding harsh organic solvents.

  • Reaction Conditions:
    • Solvent: Water
    • Catalyst: TEBA (catalytic amount)
    • Temperature: 90 °C
    • Reaction Time: 9 hours for the 4-bromophenyl derivative
  • Mechanism:
    The process initiates with a Michael addition of the substituted cinnamonitrile to the amino-dihydroxypyrimidine, forming a Michael adduct. This intermediate undergoes cyclization, isomerization, and hydrogen loss to yield the fully aromatized pyrimidine-2,4-dione derivative.

  • Yield:
    The 6-(4-bromophenyl)pyrimidine-2,4-dione was obtained in a high isolated yield of 99% under these conditions.

Entry Aryl Substituent Reaction Time (h) Isolated Yield (%)
3d 4-BrC6H4 9 99

This method offers advantages of good yields, low cost, simple operation, and environmentally benign procedures compared to traditional organic solvent-based syntheses.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of pyrido[2,3-d]pyrimidine derivatives, which are structurally related to pyrimidine-2,4-diones. This method uses a mixture of dimethylformamide (DMF) and acetic acid as the solvent system.

  • Reaction Conditions:

    • Reagents: 4-arylidene-3-methylisoxazol-5(4H)-ones and 2,6-diamino-pyrimidin-4(3H)-one
    • Solvent: DMF and acetic acid (2:1, v/v)
    • Microwave Power: Initial 150 W, max 240 W
    • Temperature: 140 °C
    • Time: Variable, generally shorter than conventional heating
  • Procedure:
    The reactants are mixed in a sealed vial and subjected to microwave irradiation. After cooling, the product precipitates upon addition of water and is purified by recrystallization.

  • Advantages:
    This method significantly reduces reaction times and can improve product purity. Although this procedure is reported for pyrido[2,3-d]pyrimidines, it demonstrates the potential for adaptation to synthesize 6-(4-bromophenyl)pyrimidine-2,4-dione derivatives with appropriate substrate modification.

Industrial Scale-Up Considerations

In industrial production, the synthesis of pyrimidine-2,4-dione derivatives such as 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione involves optimization of reaction parameters to maximize yield and purity.

  • Typical Industrial Method:

    • Multi-step synthesis starting from appropriately substituted pyrimidine precursors and aryl halides.
    • Use of controlled reactors to maintain precise temperature, pressure, and reaction time.
    • Catalysts and solvents are chosen to optimize reaction efficiency and environmental safety.
    • Continuous flow chemistry techniques may be employed for better control and scalability.
  • Yield Improvement:
    Optimization of catalyst loading, solvent choice, and reaction time can lead to improved yields and reduced by-products.

While specific industrial protocols for this exact compound are proprietary, the general principles align with those reported for similar pyrimidine derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield (%) Notes
Michael Addition in Water Substituted cinnamonitrile, 4-amino-2,6-dihydroxypyrimidine, TEBA, 90 °C 9 hours (for 4-Br) 99 Environmentally friendly, high yield
Microwave-Assisted Synthesis 4-arylidene-3-methylisoxazol-5(4H)-ones, 2,6-diamino-pyrimidin-4(3H)-one, DMF/HOAc, 140 °C, 240 W microwave Minutes to hours Not specified Rapid, efficient, adaptable to related compounds
Industrial Scale Synthesis Multi-step, controlled reactors, catalysts Variable Optimized Scalable, uses advanced techniques

Research Findings and Notes

  • The aqueous Michael addition method provides a clean, high-yielding route with simple work-up and environmentally benign conditions, making it preferable for laboratory synthesis of this compound.

  • Microwave-assisted synthesis, although primarily reported for related pyrido[2,3-d]pyrimidine derivatives, offers a promising alternative for rapid synthesis with potential for adaptation to the target compound.

  • Industrial methods focus on scalability and process optimization, often involving continuous flow and catalyst improvements to enhance yield and purity while maintaining safety and cost-effectiveness.

Q & A

Q. What are the common synthetic routes for 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione?

A widely used method involves refluxing a thiourea derivative with 4-bromophenacyl bromide in absolute ethanol containing sodium acetate (12 hours). The product is isolated via filtration, concentrated, and crystallized from DMF/water. Alternative routes include cyclocondensation reactions with thiourea or bromine-mediated functionalization of Schiff base intermediates .

Q. How is the compound characterized using spectroscopic methods?

Key techniques include:

  • ¹H NMR : Signals for aromatic protons (e.g., 7.57–7.62 ppm for bromophenyl groups), methylene protons (4.78–5.21 ppm), and NH groups (9.68–10.41 ppm) .
  • HRMS : To confirm molecular weight and fragmentation patterns (e.g., HRMS-ESI(−) m/z matches theoretical values) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (NH stretch) .

Q. What are the key structural features confirmed by X-ray diffraction?

Crystallographic studies reveal planar pyrimidine-dione cores with bromophenyl substituents oriented at specific dihedral angles. Hydrogen bonding between NH and carbonyl groups stabilizes the crystal lattice .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization strategies include:

  • Catalyst Screening : Sodium acetate enhances cyclization efficiency in ethanol .
  • Reaction Time/Temperature : Extended reflux (12–24 hours) improves conversion rates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How to resolve discrepancies in spectral data during characterization?

Contradictions in NMR/HRMS data can arise from tautomerism or impurities. Solutions include:

  • 2D NMR (COSY, NOESY) : To confirm proton-proton correlations and spatial arrangements .
  • High-Resolution Mass Spectrometry : Differentiate isobaric species (e.g., isotopic patterns for bromine) .
  • X-ray Crystallography : Resolve ambiguous structural assignments .

Q. What biological activities have been reported for this compound and its analogs?

  • Antimicrobial Activity : Derivatives exhibit inhibition against Staphylococcus aureus (MIC: 2–8 µg/mL), surpassing metronidazole and streptomycin .
  • HIV Reverse Transcriptase Inhibition : Thioether analogs (e.g., 6-arylthio derivatives) show RNase H inhibition (IC₅₀: 0.5–5 µM) .
  • Anticancer Potential : Pyrido[2,3-d]pyrimidine-diones inhibit tyrosine kinases (IC₅₀: <1 µM) .

Q. What methodologies are used to study its enzyme inhibitory effects?

  • Enzyme Assays : Radiolabeled substrate displacement (e.g., ³H-dNTP for HIV RT) .
  • Molecular Docking : DFT and TD-DFT simulations predict binding modes with RNase H active sites (ΔG: −8 to −10 kcal/mol) .
  • SAR Analysis : Modifying the bromophenyl group with electron-withdrawing substituents (e.g., CF₃) enhances potency .

Notes

  • Prioritize peer-reviewed synthesis and bioactivity data from journals .
  • For advanced applications, consult computational studies (DFT, docking) to guide experimental design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione
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6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione

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